molecular formula C15H12N2O B13879685 1-[2-(Benzimidazol-1-yl)phenyl]ethanone CAS No. 25700-08-7

1-[2-(Benzimidazol-1-yl)phenyl]ethanone

Cat. No.: B13879685
CAS No.: 25700-08-7
M. Wt: 236.27 g/mol
InChI Key: YWXGJMQPRTYVFU-UHFFFAOYSA-N
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Description

1-[2-(Benzimidazol-1-yl)phenyl]ethanone is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring attached to a phenyl group through an ethanone linkage, making it a unique and versatile compound in medicinal chemistry.

Preparation Methods

The synthesis of 1-[2-(Benzimidazol-1-yl)phenyl]ethanone typically involves the condensation of o-phenylenediamine with an aromatic aldehyde, followed by cyclization to form the benzimidazole ring . One common method involves the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting intermediate is then oxidized to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(Benzimidazol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dimethylformamide, and controlled temperature and pressure conditions. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 1-[2-(Benzimidazol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to enzymes involved in peptidoglycan synthesis . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation through the disruption of microtubule dynamics . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-[2-(Benzimidazol-1-yl)phenyl]ethanone can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific ethanone linkage, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

CAS No.

25700-08-7

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

1-[2-(benzimidazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C15H12N2O/c1-11(18)12-6-2-4-8-14(12)17-10-16-13-7-3-5-9-15(13)17/h2-10H,1H3

InChI Key

YWXGJMQPRTYVFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1N2C=NC3=CC=CC=C32

Origin of Product

United States

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